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Quantitative Data Summary

The table below summarizes the key pharmacokinetic and safety parameters from the Phase 1 trial following

a once-daily 5-day dosing regimen [1].

Get Quote

Parameter 375/125 mg Dose 750/250 mg Dose Notes

Half-life (t1/2) 48.7 - 58.9 hours 48.7 - 58.9 hours Long half-life
supports once-
daily dosing.

Increase in Cmax and AUC
was dose-proportional

Dose
Proportionality
(Japanese females).

Target Plasma
Concentration
(C24)

Exceeded 6.09 pg/mL in all
populations.

Food Effect (Single
375 mg Dose)

No clinically meaningful
difference in Cmax or AUC
between fasted and fed
states.

Increase in Cmax and AUC
was less than dose-
proportional (White
participants).

Exceeded 6.09 pg/mL in all
populations.

24 hours after the
initial 375 mg
dose.

Time to Cmax
(Tmax) was
delayed in the fed
state.
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Parameter 375/125 mg Dose 750/250 mg Dose Notes

Safety Profile Most Treatment-Emergent Most TEAEs were mild and ~ No major safety
Adverse Events (TEAES) resolved. concerns
were mild and resolved. identified.

Experimental Protocol Detalils

The Phase 1 trial was a multi-part study designed to assess safety, tolerability, and pharmacokinetics in

different populations and under different conditions [1].

¢ Study Design: The trial consisted of a multiple-dose part and a food-effect part.

o Multiple-Dose Study: This was a multicenter, double-blinded, randomized, placebo-
controlled study. Healthy participants received once-daily oral Ensitrelvir for 5 days at
loading/maintenance doses of 375/125 mg or 750/250 mg.

o Food-Effect Study: This was an open-label, two-group, two-period crossover study.
Participants received a single 375 mg dose of Ensitrelvir under fasted and fed (after a high-
fat/high-calorie meal) conditions.

¢ Population Cohorts: The multiple-dose study enrolled specific cohorts to assess the impact of race,

age, and sex [1]:

o Healthy Japanese adult females
o Healthy White adult participants (male and female)
o Healthy Japanese elderly participants (only on the 375/125 mg dose)

¢ Key Assessments:

o Pharmacokinetics: Blood samples were collected at predefined time points to determine
plasma concentrations of Ensitrelvir. Parameters calculated included maximum plasma
concentration (Cmax), area under the plasma concentration-time curve (AUC), and half-
life.

o Safety: Participants were monitored for the occurrence, frequency, and severity of Treatment-
Emergent Adverse Events (TEAES).

The workflow of this Phase 1 clinical trial is illustrated below:
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Phase 1 trial workflow illustrating the two parallel study parts and their key components.
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Key Conclusions for Researchers

The Phase 1 data supported the selection of the 375/125 mg dese (375 mg on day 1, followed by 125 mg on

days 2-5) for later-stage clinical trials and eventual approval in Japan [1]. The results indicated that:

e Ensitrelvir achieves plasma concentrations that exceed the target level within 24 hours of the first
dose across diverse demographics.

e The pharmacokinetic profile is consistent, allowing for administration without regard to food and
without dose adjustments for race, age, or sex.

e The safety and tolerability profile is favorable, with most adverse events being mild and transient.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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